4-cyano-N-(quinolin-8-yl)benzamide
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Overview
Description
4-cyano-N-(quinolin-8-yl)benzamide is an organic compound that features a quinoline ring attached to a benzamide moiety with a cyano group at the para position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(quinolin-8-yl)benzamide typically involves the reaction of 8-aminoquinoline with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under nitrogen atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-cyano-N-(quinolin-8-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-cyano-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes . The cyano group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)benzamide: Lacks the cyano group, which affects its reactivity and binding properties.
4-methyl-N-(quinolin-8-yl)benzamide: Has a methyl group instead of a cyano group, leading to different electronic and steric effects.
N-(quinolin-8-yl)-4-chlorobenzamide: Contains a chloro group, which can participate in different types of chemical reactions compared to the cyano group.
Uniqueness
4-cyano-N-(quinolin-8-yl)benzamide is unique due to the presence of the cyano group, which enhances its ability to participate in a variety of chemical reactions and increases its binding affinity to certain molecular targets. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C17H11N3O |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
4-cyano-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H11N3O/c18-11-12-6-8-14(9-7-12)17(21)20-15-5-1-3-13-4-2-10-19-16(13)15/h1-10H,(H,20,21) |
InChI Key |
HMGAUCVONYDSPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)C#N)N=CC=C2 |
Origin of Product |
United States |
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